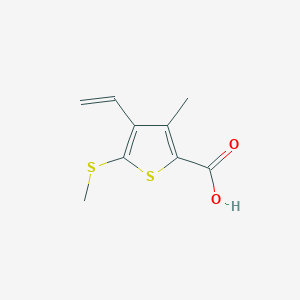
ethyl 4,5-difluoro-1H-indole-2-carboxylate
Overview
Description
Ethyl 4,5-difluoro-1H-indole-2-carboxylate is a compound that belongs to the class of organic compounds known as indoles and derivatives. These are organic compounds containing an indole moiety, which consists of a pyrrole ring fused to a benzene ring.
Synthesis Analysis
The synthesis of indole derivatives like this compound typically involves palladium-catalyzed coupling reactions. These reactions can produce a variety of substituted indoles with good to excellent yields (Rossi et al., 2006). Another approach is the acylation of ethyl indole-2-carboxylates using various carboxylic acids (Murakami et al., 1985).
Molecular Structure Analysis
The molecular structure of indole derivatives is characterized by a planar aromatic ring system. Specific structural analysis of such compounds, including this compound, often involves X-ray diffraction techniques (Hu et al., 2018).
Chemical Reactions and Properties
Indole derivatives undergo a variety of chemical reactions, including acylation, which is the process of adding an acyl group to a compound. The acylation of ethyl indole-2-carboxylates leads to the formation of ethyl 3-acylindole-2-carboxylates, showcasing the compound's reactive nature (Murakami et al., 1988).
Scientific Research Applications
Synthetic Approaches : Silvestri et al. (2004) explored synthetic approaches to ethyl 4,5-difluoroindole-2-carboxylate. They investigated the Fischer indole synthesis and the reaction of lithiated N-BOC-3,4-difluoro-2-methylaniline with diethyl oxalate or ethyl bromopyruvate, leading to a simple preparation method for this compound (Silvestri, Artico, Regina, & Martino, 2004).
Acylation Studies : Murakami et al. (1985) researched the reaction of ethyl indole-2-carboxylate with carboxylic acids, yielding ethyl 3-acylindole-2-carboxylates. They found that strongly acidic and nitrogen-containing carboxylic acids were poor acylating agents (Murakami et al., 1985).
Friedel-Crafts Acylation : Tani et al. (1990) conducted studies on the Friedel-Crafts acylation of ethyl 1H-indole-2-carboxylate. They focused on regioselectivity in the acylation of indoles, finding that acylation can occur at various positions on the indole nucleus (Tani et al., 1990).
Indole Derivative Synthesis : Pete et al. (2003) prepared new intermediates, ethyl 5-formyl-1H-indole-2-carboxylates, from 2-ethoxycarbonyl-1H-indole-5-methanesulfonic acids. This synthesis involved multiple steps including elimination, hydrolysis, and oxidation (Pete, Parlagh, & Tőke, 2003).
Photochemical Studies : Ikeda et al. (1977) investigated the photochemistry of ethyl 4-substituted 2-cyano-1,2-dihydroquinoline-1-carboxylates, leading to the synthesis of cycloprop[b]indoles. Their research highlighted the stereochemistry and photophysical behavior of these compounds (Ikeda, Matsugashita, Tabusa, & Tamura, 1977).
Mechanism of Action
Target of Action
Ethyl 4,5-difluoro-1H-indole-2-carboxylate is a derivative of indole, a heterocyclic compound that has been found in many important synthetic drug molecules . Indole derivatives have been shown to bind with high affinity to multiple receptors, making them useful in the development of new derivatives . .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives interact with their targets in a way that modulates these biological processes.
Biochemical Pathways
Indole derivatives have been associated with a wide range of biological activities, suggesting that they may impact multiple biochemical pathways .
Result of Action
Indole derivatives have been associated with a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
properties
IUPAC Name |
ethyl 4,5-difluoro-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F2NO2/c1-2-16-11(15)9-5-6-8(14-9)4-3-7(12)10(6)13/h3-5,14H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKPIGDPELRNWBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C=CC(=C2F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-Benzyl-7-bromo-6-methoxy-2-azabicyclo[2.2.1]heptane](/img/structure/B67757.png)




![4-(Benzo[d][1,3]dioxol-5-yl)benzoic acid](/img/structure/B67764.png)



